molecular formula C14H25N3O2 B5064532 2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide CAS No. 334504-69-7

2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide

Cat. No.: B5064532
CAS No.: 334504-69-7
M. Wt: 267.37 g/mol
InChI Key: HODDEJOQCDTFPP-UHFFFAOYSA-N
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Description

2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide is a complex organic compound with a unique structure that includes a hydrazinecarboxamide group attached to a cyclohexene ring

Properties

IUPAC Name

[[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-9-6-5-7-14(3,4)12(9)11(18)8-10(2)16-17-13(15)19/h6,10,12,16H,5,7-8H2,1-4H3,(H3,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODDEJOQCDTFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C(=O)CC(C)NNC(=O)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131055
Record name 2-[1-Methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334504-69-7
Record name 2-[1-Methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334504-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide typically involves multiple steps. One common method starts with the condensation of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazinecarboxamide group can participate in substitution reactions, where other functional groups replace it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide involves its interaction with specific molecular targets. The hydrazinecarboxamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrance and flavor industries.

    2-cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another compound with a similar cyclohexene structure, used in organic synthesis.

Uniqueness

2-[4-oxo-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-yl]hydrazinecarboxamide is unique due to its hydrazinecarboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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